Product packaging for Butyl-delta(8)-tetrahydrocannabinol(Cat. No.:CAS No. 51768-59-3)

Butyl-delta(8)-tetrahydrocannabinol

Cat. No.: B1236604
CAS No.: 51768-59-3
M. Wt: 300.4 g/mol
InChI Key: RVWTXSLOGRTPEH-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl-delta(8)-tetrahydrocannabinol is a synthetic analog of delta-8-tetrahydrocannabinol (Δ8-THC), a cannabinoid that occurs naturally in minimal amounts in the Cannabis sativa plant . This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Like Δ8-THC, it is expected to act as a partial agonist at the CB1 and CB2 cannabinoid receptors . The substitution of the typical pentyl side chain with a butyl group is a key structural modification, as alterations in the alkyl side chain are known to significantly influence binding affinity and selectivity for cannabinoid receptors . This makes this compound a valuable chemical tool for investigating the structure-activity relationships (SAR) of cannabinoids. Its primary research applications include exploring cannabinoid receptor pharmacology, studying receptor signaling bias, and profiling the physiological effects of novel THC analogs . Researchers are advised that synthetic cannabinoids can often contain process impurities and by-products . This product is provided as a high-purity analytical standard to ensure reliable and reproducible research results. The sale and use of synthetic THC analogs are subject to regional laws, and it is the responsibility of the researcher to ensure compliance with all applicable regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B1236604 Butyl-delta(8)-tetrahydrocannabinol CAS No. 51768-59-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51768-59-3

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(6aR,10aR)-3-butyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C20H28O2/c1-5-6-7-14-11-17(21)19-15-10-13(2)8-9-16(15)20(3,4)22-18(19)12-14/h8,11-12,15-16,21H,5-7,9-10H2,1-4H3/t15-,16-/m1/s1

InChI Key

RVWTXSLOGRTPEH-HZPDHXFCSA-N

SMILES

CCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Other CAS No.

51768-59-3

Synonyms

utyl-delta(8)-tetrahydrocannabinol
butyl-delta(8)-THC

Origin of Product

United States

Structural Characterization and Isomeric Considerations of Butyl Delta 8 Tetrahydrocannabinol

Elucidation of the Butyl Side Chain Influence on the Tetrahydrocannabinol Skeleton

The alkyl side chain attached to the aromatic ring of the tetrahydrocannabinol (THC) skeleton is a critical determinant of the molecule's interaction with cannabinoid receptors. nih.govcaymanchem.com Structure-activity relationship studies have consistently shown that the length of this chain significantly modulates binding affinity. caymanchem.com For interaction with the CB1 receptor, a minimum of three carbons in the side chain is generally required. caymanchem.com

Positional Isomerism and Stereochemical Aspects

The nomenclature "Butyl-delta(8)-tetrahydrocannabinol" precisely describes its isomeric form. "Delta-8" refers to the position of the double bond within the cyclohexene (B86901) ring of the THC structure. highnorthmn.commichigan.gov In Δ⁸-THCB, this bond is located between the eighth and ninth carbon atoms. highnorthmn.com This is distinct from its delta-9 counterpart (Δ⁹-THCB), where the double bond is between the ninth and tenth carbons. This shift in the double bond's location contributes to a higher chemical stability in Δ⁸ isomers compared to Δ⁹ isomers, making them more resistant to oxidation. wikipedia.org

The stereochemistry of the molecule is also crucial. The formal name, trans-3-butyl-6aR,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol, specifies the spatial arrangement of the atoms. doorcountycannabis.co The designation (6aR,10aR) indicates the specific absolute configuration at the chiral centers C-6a and C-10a. The term "trans" refers to the stereochemical relationship between the hydrogen atoms at these two positions, which lie on opposite sides of the ring junction, a fundamental feature for its specific three-dimensional shape. nih.gov The cyclohexene ring typically adopts a boat-like conformation. nih.gov

Comparative Structural Analysis with Delta-8-Tetrahydrocannabinol (Δ⁸-THC) and Delta-9-Tetrahydrocannabinol (Δ⁹-THC) Homologs

The structural differences between Δ⁸-THCB, Δ⁸-THC, and Δ⁹-THC are subtle yet significant, arising from variations in two specific areas: the length of the alkyl side chain and the position of a double bond.

Alkyl Side Chain: Δ⁸-THCB is distinguished by its butyl (C4) side chain. In contrast, both Δ⁸-THC and Δ⁹-THC possess a longer pentyl (C5) side chain. This difference in one carbon atom affects the molecule's molar mass and its interaction with cannabinoid receptors. caymanchem.com

Positional Isomerism: Both Δ⁸-THCB and Δ⁸-THC are positional isomers of their Δ⁹ counterparts. They feature a double bond at the C8-C9 position, whereas Δ⁹-THC has its double bond at the C9-C10 position. highnorthmn.comwikipedia.org This makes Δ⁸ isomers chemically more stable. wikipedia.org

These distinctions are summarized in the table below.

FeatureThis compound (Δ⁸-THCB)Delta-8-Tetrahydrocannabinol (Δ⁸-THC)Delta-9-Tetrahydrocannabinol (Δ⁹-THC)
Molecular FormulaC₂₀H₂₈O₂C₂₁H₃₀O₂C₂₁H₃₀O₂
Molar Mass300.4 g/mol314.5 g/mol314.5 g/mol
Alkyl Side ChainButyl (C4)Pentyl (C5)Pentyl (C5)
Double Bond PositionΔ⁸ (C8-C9)Δ⁸ (C8-C9)Δ⁹ (C9-C10)
Key Structural ClassButyl Homolog, Δ⁸ IsomerPentyl Homolog, Δ⁸ IsomerPentyl Homolog, Δ⁹ Isomer

Synthetic Methodologies and Chemical Derivatization of Butyl Delta 8 Tetrahydrocannabinol

Chemical Synthesis Routes for Butyl-delta(8)-tetrahydrocannabinol from Precursors

The synthesis of Δ8-THCB can be approached from different starting materials, primarily through the chemical conversion of other cannabinoids or by building the molecular structure from simpler precursors.

The most prevalent method for synthesizing delta-8 cannabinoids is the acid-catalyzed cyclization of a corresponding cannabidiol (B1668261) molecule. nih.gov For this compound, the direct precursor would be Cannabidibutol (CBDB), the butyl homolog of CBD. This process involves an intramolecular ring closure.

The reaction is typically performed by refluxing CBDB in an organic, aprotic solvent such as toluene (B28343) or heptane (B126788) in the presence of a strong acid or a Lewis acid catalyst. acs.orggoogle.com Common catalysts include p-toluenesulfonic acid (p-TSA) and boron trifluoride (BF₃). nih.gov The acid facilitates the cyclization of the terpene moiety of the CBDB molecule to form the pyran ring characteristic of tetrahydrocannabinols. acs.org Under these conditions, the Δ⁹ isomer (Δ⁹-THCB) often forms initially but can isomerize to the more thermodynamically stable Δ⁸ position. nih.govnih.gov Achieving a high yield of Δ8-THCB often involves specific reaction conditions, such as elevated temperatures and sufficient reaction time, to favor the formation of this more stable isomer. google.com

Table 1: Key Parameters in Acid-Catalyzed Conversion of CBDB to Δ8-THCB

ParameterDescriptionExamples
Precursor The starting cannabinoid for conversion.Cannabidibutol (CBDB)
Solvent Aprotic organic solvents are typically used. acs.orgToluene, Heptane, Cyclohexane acs.orgnih.gov
Catalyst Acids that promote the cyclization reaction.p-Toluenesulfonic acid, Boron trifluoride (BF₃), Sulfuric acid nih.gov
Temperature Elevated temperatures often favor Δ⁸-THC formation. google.com>70 °C google.com
Reaction Time Sufficient time is needed for isomerization to the Δ⁸ position.>60 minutes google.com

Regioselective and Stereoselective Synthesis Approaches

Achieving high regioselectivity (controlling the position of the double bond) and stereoselectivity (controlling the 3D arrangement of atoms) is a significant challenge in cannabinoid synthesis. The acid-catalyzed cyclization of CBDB is often not perfectly regioselective, yielding a mixture of Δ8-THCB and Butyl-delta-9-tetrahydrocannabinol (Δ9-THCB). nih.gov The ratio of these isomers is highly dependent on the specific reaction parameters, including the choice of acid, solvent, and temperature. nih.gov

A more controlled, stereospecific synthesis route has been reported for n-butyl homologs of THC. This method involves the condensation of 5-butyl-1,3-dihydroxybenzene (butyl-olivetol) with a chiral monoterpene, such as (1S)-cis-verbenol, in the presence of a Lewis acid. nih.gov This approach allows for greater control over the stereochemistry of the final product, leading directly to the desired trans-isomer of Δ8-THCB. nih.gov This method bypasses the cannabinoid-to-cannabinoid conversion, building the core structure from non-cannabinoid precursors.

Purity Assessment and Identification of Synthesis Byproducts

Due to the nature of the chemical reactions involved, synthetic Δ8-THCB is rarely pure and contains a profile of byproducts, unreacted starting materials, and residual reagents. nih.gov Rigorous analytical testing is essential to identify and quantify these impurities. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are standard for this purpose. nih.govindacloud.co

The synthesis of Δ8-THCB can generate a variety of structurally similar compounds. The identification of these byproducts is critical for understanding the purity of the final material.

Positional Isomers: The most common isomeric impurity is Δ9-THCB, which forms alongside Δ8-THCB during cyclization. nih.gov Other double bond isomers, such as iso-THC variants, can also be formed. researchgate.netnih.gov

Oxidation Products: Over time or under harsh reaction conditions, Δ8-THCB can oxidize to form Cannabibutol (CBN-B), the butyl analog of Cannabinol (B1662348) (CBN). jfda-online.com

Other Cannabinoids: Depending on the purity of the starting CBDB, other butyl cannabinoids may be present or formed. Research on commercial Δ8-THC products has identified numerous impurities, including iso-tetrahydrocannabifuran and cannabicitran, suggesting that their butyl analogs could be present in Δ8-THCB synthesis mixtures. nih.govconsensus.app

Table 2: Potential Isomeric and Related Byproducts in Δ8-THCB Synthesis

Compound NameAbbreviationFormation Pathway
Butyl-delta-9-tetrahydrocannabinolΔ9-THCBCo-product of acid-catalyzed cyclization nih.gov
Butyl-iso-tetrahydrocannabinoliso-THCBByproduct of acid-catalyzed cyclization nih.gov
CannabibutolCBN-BOxidation of Δ8-THCB or Δ9-THCB jfda-online.com
Hexahydrocannabinol (Butyl analog)HHCBPotential hydrogenation byproduct
Δ4,8-iso-tetrahydrocannabinol (Butyl analog)Isomeric byproduct nih.gov

Residual Starting Materials and Reagents

Impurities are not limited to cannabinoids. The reaction mixture can contain leftover chemicals from the synthesis process.

Unreacted Precursors: Incomplete conversion will leave residual CBDB in the final product. If a full synthesis from non-cannabinoid precursors is performed, unreacted butyl-olivetol might remain. nih.govacs.org

Residual Solvents: Solvents like toluene or heptane used in the reaction may persist if not completely removed during purification. nih.gov

Catalysts and Reagents: Traces of acidic catalysts (e.g., p-toluenesulfonic acid) or neutralizing agents (e.g., sodium bicarbonate) used during the workup phase can also contaminate the product. acs.orgcannabistech.com

Derivatization for Enhanced Research Utility

Chemical derivatization is a technique used to modify a molecule to improve its suitability for a specific analytical method, most notably GC-MS. cannabissciencetech.comnih.gov Cannabinoids, including Δ8-THCB, possess a polar hydroxyl group, which can lead to poor chromatographic peak shape and degradation at the high temperatures used in GC inlets. cannabissciencetech.comresearchgate.net Derivatization addresses this by replacing the active hydrogen of the hydroxyl group with a non-polar protecting group. researchgate.net

This process makes the molecule more volatile, less polar, and more thermally stable, resulting in better separation and more reliable quantification. researchgate.net

Silylation: This is the most common derivatization technique for cannabinoids. researchgate.net It involves reacting the cannabinoid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. luc.edu

Acylation: This method involves reacting the hydroxyl group with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form an ester. researchgate.net However, some acylation methods can cause isomerization of Δ⁹-THC to Δ⁸-THC, which must be considered during method development. researchgate.net

Derivatization not only improves chromatographic performance but can also produce characteristic mass spectral fragmentation patterns, aiding in the structural elucidation and confident identification of the analyte. jfda-online.com

Table 3: Common Derivatization Approaches for Cannabinoid Analysis

Derivatization MethodCommon Reagent(s)Purpose
Silylation BSTFA, MSTFAForms a more volatile and stable TMS-ether derivative; widely used for GC-MS. researchgate.netluc.edu
Acylation TFAA, PFPAForms an ester derivative, can enhance sensitivity in some detectors. researchgate.net
Alkylation/Esterification BF₃-MethanolUsed to derivatize acidic metabolites (e.g., THC-COOH) for GC analysis. researchgate.net

Molecular and Cellular Pharmacology of Butyl Delta 8 Tetrahydrocannabinol

Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Efficacy

Butyl-delta(8)-tetrahydrocannabinol's pharmacological activity is primarily initiated by its binding to and activation of cannabinoid receptors. As a synthetic analog of Δ⁸-tetrahydrocannabinol (Δ⁸-THC), its properties are best understood in comparison to naturally occurring cannabinoids.

Comparative Receptor Binding Profiles with Δ⁸-THC and Δ⁹-THC

Structurally, Δ⁸-THC differs from the more abundant and psychoactive Δ⁹-tetrahydrocannabinol (Δ⁹-THC) only in the position of a double bond in its cyclohexene (B86901) ring. hilarispublisher.commdpi.com This subtle structural variance influences its binding affinity for the primary cannabinoid receptors, CB1 and CB2. hilarispublisher.com Both Δ⁸-THC and Δ⁹-THC are classified as partial agonists at both CB1 and CB2 receptors. nih.govresearchgate.netmdpi.com However, research indicates that Δ⁸-THC generally exhibits a lower binding affinity for the CB1 receptor compared to Δ⁹-THC, which is thought to contribute to its reportedly milder psychoactive effects. hilarispublisher.comthewercshop.comresearchgate.net Conversely, some studies suggest Δ⁸-THC may have a comparable or even tighter binding affinity for the CB2 receptor relative to Δ⁹-THC. thewercshop.com

While direct, experimentally determined binding affinity values for Butyl-Δ⁸-THC are not extensively documented in the available literature, its profile can be inferred from structure-activity relationship studies. The addition of a butyl group to the C3 position of the phenolic ring is a key structural modification. Generally, the length and structure of this alkyl side-chain are critical determinants of cannabinoid receptor affinity and efficacy. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) in Receptor Interactions

Quantitative Structure-Activity Relationship (QSAR) studies provide significant insights into how the chemical structure of a cannabinoid influences its biological activity. For Δ⁸-THC analogs, the C3-alkyl side-chain is a major focus of such studies. nih.gov Research on a series of 1',1'-dimethylalkyl-Δ⁸-THC analogues has demonstrated that the length of this side chain is crucial for optimal CB1 receptor affinity and potency. nih.gov

Studies have shown that analogs with side chains from dimethylpropyl (3 carbons) to dimethyldecyl (10 carbons) exhibit high affinity for the CB1 receptor and function as full agonists in vivo. nih.gov The optimal length allows the terminus of the side chain to loop back, potentially interacting with the phenolic ring of the cannabinoid molecule, which is believed to be a key factor for high affinity and efficacy. nih.gov A butyl side-chain (a four-carbon chain) falls within the range of alkyl chains that confer high affinity. Therefore, it is predicted that Butyl-Δ⁸-THC would exhibit significant, and likely high, affinity for the CB1 receptor. The modification of this side-chain is a well-established strategy for altering the affinity and efficacy of cannabinoid ligands. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Pathways Modulation

CB1 and CB2 receptors are members of the G-protein coupled receptor (GPCR) superfamily. nih.govnih.gov Their activation by an agonist like Butyl-Δ⁸-THC initiates a cascade of intracellular signaling events. These receptors primarily couple to inhibitory G-proteins of the Gi/o family. nih.govnih.gov

Adenylyl Cyclase Inhibition and cAMP Accumulation

A primary consequence of CB1 and CB2 receptor activation by an agonist is the inhibition of the enzyme adenylyl cyclase. nih.govresearchgate.netnih.gov The activated Gi/o protein inhibits adenylyl cyclase activity, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govnih.gov Studies have specifically demonstrated that cannabinoids, including Δ⁸-THC and Δ⁹-THC, can inhibit forskolin-stimulated cAMP accumulation in various cell and tissue preparations. nih.govnih.gov This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and alters the function of downstream transcription factors. nih.govnih.gov This mechanism is a hallmark of cannabinoid receptor signaling and is fundamental to many of the physiological effects of cannabinoids. nih.gov

β-Arrestin Recruitment and Receptor Internalization

Following agonist binding and G-protein activation, GPCRs undergo a process of desensitization to prevent overstimulation. This process is heavily mediated by β-arrestins (specifically β-arrestin-1 and β-arrestin-2). nih.govnih.gov GPCR kinases (GRKs) phosphorylate the activated receptor, which then serves as a docking site for β-arrestin. nih.govnih.gov

The binding of β-arrestin to the receptor physically blocks further interaction with G-proteins, effectively uncoupling the receptor from its primary signaling pathway (desensitization). nih.gov Furthermore, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin, which facilitates the internalization of the receptor from the cell surface into endosomes. nih.gov This removal of receptors from the plasma membrane is a key step in signal termination and can lead to either receptor recycling back to the surface or degradation in lysosomes. nih.govnih.gov As a CB1 receptor agonist, Butyl-Δ⁸-THC is expected to trigger this cascade of GRK-mediated phosphorylation, β-arrestin recruitment, and subsequent receptor desensitization and internalization, although specific studies on this compound are needed for confirmation. nih.gov

Interactions with Non-Cannabinoid Receptors and Ion Channels (e.g., TRP channels, PPARs)

Beyond the canonical CB1 and CB2 receptors, cannabinoids are known to interact with a variety of other cellular targets, which contributes to their complex pharmacological profile. nih.gov

Transient Receptor Potential (TRP) Channels: Cannabinoids can modulate several members of the Transient Receptor Potential (TRP) channel family, which are involved in sensory perception, including temperature and pain. frontiersin.org For instance, Δ⁹-THC is known to modulate TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8 channels. frontiersin.orgnih.gov Cannabinoids typically act as agonists at TRPV1-4 and TRPA1 channels, while they can antagonize the activation of TRPM8. frontiersin.orgnih.gov These interactions have prompted some researchers to refer to these TRP channels as "ionotropic cannabinoid receptors." frontiersin.org

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a family of nuclear receptors that regulate gene expression involved in metabolism and inflammation. nih.gov Some phytocannabinoids and their derivatives, including Δ⁹-THC, have been shown to activate PPARγ. nih.gov The activation of both PPARα and PPARγ has been implicated in some of the anti-tumor effects of THC observed in cell models. nih.gov This suggests that PPARs are another non-cannabinoid target through which compounds like Butyl-Δ⁸-THC could potentially exert biological effects.

Table of Mentioned Compounds

Compound Name Abbreviation
This compound Butyl-Δ⁸-THC
Delta-8-tetrahydrocannabinol Δ⁸-THC
Delta-9-tetrahydrocannabinol Δ⁹-THC
Cyclic Adenosine Monophosphate cAMP
Peroxisome Proliferator-Activated Receptors PPARs
Transient Receptor Potential Channels TRP Channels
Protein Kinase A PKA

Metabolic Pathways and Biotransformation of Butyl Delta 8 Tetrahydrocannabinol

In Vitro Metabolic Studies Using Hepatic Microsomal Systems (e.g., Human Liver Microsomes)

To date, specific in vitro metabolic studies on Butyl-delta(8)-tetrahydrocannabinol using human liver microsomes are not extensively documented in publicly available scientific literature. However, insights into its potential metabolic fate can be extrapolated from studies on structurally related cannabinoids, particularly those with a butyl side chain, such as the synthetic cannabinoid JWH-073.

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, which introduce or expose functional groups on the parent molecule. For cannabinoids, hydroxylation is a primary metabolic route. In studies with the butyl-containing synthetic cannabinoid JWH-073, a major phase I metabolic pathway is the mono-hydroxylation of the alkyl side chain dshs-koeln.depsu.edu. It is therefore highly probable that this compound undergoes similar hydroxylation on its butyl chain when incubated with human liver microsomes.

Potential sites of hydroxylation on the butyl side chain would include the ω (fourth) and ω-1 (third) positions, leading to the formation of hydroxylated derivatives. Further oxidation of these primary alcohol metabolites to corresponding carboxylic acids is also a common metabolic step for cannabinoids nih.gov.

Following Phase I metabolism, the newly formed hydroxylated metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. Glucuronidation is a major Phase II pathway for cannabinoids and their metabolites.

Studies on the hydroxylated metabolites of JWH-073 have shown that they are substrates for several human UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of glucuronide conjugates nih.gov. The primary sites for glucuronidation are the hydroxyl groups introduced during Phase I metabolism on the alkyl side chain, as well as the phenolic hydroxyl group on the cannabinoid core nih.gov. Therefore, it is anticipated that hydroxylated metabolites of this compound would also be conjugated with glucuronic acid in hepatic systems. The major UGT isoforms likely involved in this process include UGT1A1, UGT1A9, and UGT2B7, which are predominantly found in the liver nih.gov.

In Vivo Metabolic Profiling in Animal Models (e.g., Mice)

In vivo studies provide a more comprehensive understanding of the metabolic fate of a compound, encompassing absorption, distribution, metabolism, and excretion.

The in vivo metabolism of n-butyl-delta(8)-tetrahydrocannabinol has been investigated in mice. Following intraperitoneal administration, metabolites were extracted from the liver and analyzed. These studies revealed that the metabolism of the butyl homologue is similar to that of the naturally occurring pentyl homologue (Δ⁸-THC), but with a greater proportion of acidic metabolites being produced nih.govnih.gov.

The primary metabolic transformations observed were hydroxylations at multiple positions on the molecule, followed by oxidation of the 11-hydroxy metabolite to a carboxylic acid. Thirteen different metabolites of n-butyl-delta(8)-THC were identified in these mouse studies nih.govnih.gov. The major sites of hydroxylation included the 2', 3', 8, and 11 positions nih.govnih.gov.

Table 1: Identified In Vivo Metabolites of n-Butyl-delta(8)-tetrahydrocannabinol in Mice

Metabolite Position of Modification
8α-hydroxy-n-butyl-Δ⁸-THC
8β-hydroxy-n-butyl-Δ⁸-THC
11-hydroxy-n-butyl-Δ⁸-THC 11
2'-hydroxy-n-butyl-Δ⁸-THC 2'
3'-hydroxy-n-butyl-Δ⁸-THC 3'
n-butyl-Δ⁸-THC-11-oic acid 11-oic acid
8α,11-dihydroxy-n-butyl-Δ⁸-THC 8α, 11
8β,11-dihydroxy-n-butyl-Δ⁸-THC 8β, 11
2',11-dihydroxy-n-butyl-Δ⁸-THC 2', 11
3',11-dihydroxy-n-butyl-Δ⁸-THC 3', 11
8α-hydroxy-n-butyl-Δ⁸-THC-11-oic acid 8α, 11-oic acid
2'-hydroxy-n-butyl-Δ⁸-THC-11-oic acid 2', 11-oic acid
3'-hydroxy-n-butyl-Δ⁸-THC-11-oic acid 3', 11-oic acid

Source: Data derived from Brown and Harvey, 1988. nih.govnih.gov

While specific excretion studies for this compound are not detailed in the available literature, the general excretion pathways for THC and its metabolites are well-established. Cannabinoids are primarily eliminated from the body after metabolic conversion to more water-soluble compounds.

The majority of THC metabolites are excreted in the feces, with a smaller proportion eliminated in the urine nih.gov. This is due to the biliary excretion of metabolites, which are then eliminated via the gastrointestinal tract. Given that the metabolites of this compound are structurally similar to those of THC, a similar excretion pattern via both feces and urine is expected in animal models.

Enzymatic Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Enzymes)

The metabolism of cannabinoids is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. While specific enzymatic studies for this compound are lacking, the enzymes responsible for the metabolism of the closely related Δ⁸-THC have been identified.

The major CYP enzymes involved in the metabolism of Δ⁸-THC are CYP2C9 and CYP3A4. CYP2C9 is primarily responsible for the hydroxylation at the 11-position, a key step in the formation of the major active metabolite, 11-hydroxy-Δ⁸-THC. CYP3A4 is mainly involved in hydroxylations at the 7α and 7β positions. Given the high degree of structural similarity, it is highly probable that these same enzymatic systems are responsible for the corresponding metabolic transformations of this compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
delta-8-tetrahydrocannabinol (Δ⁸-THC)
JWH-073
8α-hydroxy-n-butyl-Δ⁸-THC
8β-hydroxy-n-butyl-Δ⁸-THC
11-hydroxy-n-butyl-Δ⁸-THC
2'-hydroxy-n-butyl-Δ⁸-THC
3'-hydroxy-n-butyl-Δ⁸-THC
n-butyl-Δ⁸-THC-11-oic acid
8α,11-dihydroxy-n-butyl-Δ⁸-THC
8β,11-dihydroxy-n-butyl-Δ⁸-THC
2',11-dihydroxy-n-butyl-Δ⁸-THC
3',11-dihydroxy-n-butyl-Δ⁸-THC
8α-hydroxy-n-butyl-Δ⁸-THC-11-oic acid
2'-hydroxy-n-butyl-Δ⁸-THC-11-oic acid
3'-hydroxy-n-butyl-Δ⁸-THC-11-oic acid

Preclinical Investigations and Mechanistic Insights in Animal Models

In Vitro Studies on Cellular Models for Mechanistic Elucidation

Currently, there is a notable lack of specific in vitro studies published in peer-reviewed literature that focus exclusively on the mechanistic elucidation of Butyl-delta(8)-tetrahydrocannabinol using cellular models. While research on other cannabinoids, such as delta-9-tetrahydrocannabinol (delta-9-THC) and delta-8-THC, has explored their interactions with cannabinoid receptors (CB1 and CB2) and other cellular pathways, direct data for the butyl homologue is scarce. nih.govresearchgate.net

General structure-activity relationship studies on cannabinoids indicate that the length of the alkyl side chain significantly influences the binding affinity to cannabinoid receptors. caymanchem.com It is hypothesized that the four-carbon butyl side chain of Butyl-delta(8)-THC would result in a different receptor interaction profile compared to the five-carbon pentyl chain of delta-8-THC, but specific binding assays and functional studies on cellular models are needed to confirm this.

Animal Model Studies for Exploring Systemic Pharmacological Effects and Mechanisms

Animal models, particularly rodents, have been employed to investigate the systemic effects of cannabinoids. For Butyl-delta(8)-THC, these studies provide the primary source of information regarding its pharmacological activity.

Research involving the administration of Butyl-delta(8)-THC to mice has provided initial data on its CNS effects. A study that synthesized and evaluated several 9-substituted delta-8-THC analogues, including a butyl-substituted compound, observed its effects on motor activity and body temperature. nih.gov The findings indicated that the butyl derivative produced hypoactivity and hypothermia in mice. nih.gov This suggests that Butyl-delta(8)-THC interacts with central cannabinoid receptors to modulate these physiological and behavioral parameters.

In a broader context, studies on delta-8-THC have shown a range of behavioral effects in rodents, including alterations in locomotor activity. For instance, vaporized delta-8-THC in rats was found to have a biphasic effect on locomotion, with an initial increase followed by a decrease. nih.gov However, direct and detailed locomotor activity studies specifically for Butyl-delta(8)-THC are limited.

Table 1: Observed CNS Effects of a Butyl-Substituted Delta-8-THC Analogue in Mice

Parameter Observed Effect Reference
Motor Activity Hypoactivity nih.gov

The metabolism of Butyl-delta(8)-THC has been investigated in mice, providing insights into its peripheral disposition. Following intraperitoneal injection, the compound undergoes extensive metabolism in the liver. nih.govtandfonline.comnih.gov The major metabolic pathways identified are hydroxylations at various positions (2', 3', 8, and 11) and subsequent oxidation of the 11-hydroxy metabolites to carboxylic acids. nih.govtandfonline.comnih.gov This metabolic pattern is similar to that of the pentyl homologues (like delta-8-THC and delta-9-THC), although a greater proportion of acidic metabolites was produced from the butyl homologue. nih.govtandfonline.com

Table 2: Identified Metabolites of n-Butyl-delta(8)-THC in Mouse Liver

Metabolic Reaction Resulting Metabolites Reference
Hydroxylation 2'-hydroxy-n-butyl-delta(8)-THC nih.govtandfonline.com
3'-hydroxy-n-butyl-delta(8)-THC nih.govtandfonline.com
8-hydroxy-n-butyl-delta(8)-THC nih.govtandfonline.com
11-hydroxy-n-butyl-delta(8)-THC nih.govtandfonline.com

Direct comparative studies of Butyl-delta(8)-THC with a wide range of other cannabinoids in various animal paradigms are not extensively documented. However, the study on 9-substituted delta-8-THC analogues did provide a comparative context. nih.gov It was noted that the methyl group at the C-9 position was optimal for producing hypoactivity and hypothermia in mice, suggesting that the butyl substitution might result in a different potency or efficacy profile. nih.gov

General principles of cannabinoid pharmacology suggest that the length of the alkyl side chain is a key determinant of activity at cannabinoid receptors. caymanchem.com Structure-activity relationship studies have shown that for classical cannabinoids, a side chain of at least three carbons is necessary for CB1 receptor binding, with optimal activity often seen with chains of five to eight carbons. caymanchem.com Therefore, it is plausible that Butyl-delta(8)-THC, with its four-carbon chain, would exhibit a different potency compared to delta-8-THC (five-carbon chain) or other synthetic cannabinoids with longer chains. caymanchem.com

Exploration of Potential Biological Phenomena and Underlying Mechanisms in Preclinical Contexts

The preclinical data on Butyl-delta(8)-THC, although limited, allows for the exploration of potential biological phenomena and their underlying mechanisms. The observed hypoactivity and hypothermia strongly suggest an interaction with the central cannabinoid system, likely through agonistic activity at CB1 receptors, which are known to mediate these effects for other cannabinoids. nih.gov

Regulatory and Research Landscape Implications for Butyl Delta 8 Tetrahydrocannabinol

Legal and Regulatory Status as a Research Compound

The legal standing of Butyl-delta(8)-tetrahydrocannabinol as a research compound is not explicitly defined in most jurisdictions and is intrinsically linked to the convoluted regulations governing cannabis, its isomers, and homologs. In the United States, the legal landscape is particularly complex. The 2018 Agriculture Improvement Act (Farm Bill) federally legalized hemp and its derivatives, provided they contain no more than 0.3% delta-9-THC by dry weight. nih.govuconn.edu This legislation created a legal gray area for compounds like delta-8-THC, which can be chemically synthesized from hemp-derived cannabidiol (B1668261) (CBD). nih.gov

However, the Drug Enforcement Administration (DEA) maintains that "all synthetically derived tetrahydrocannabinols remain Schedule I controlled substances." nih.gov This creates a pivotal legal conflict: is a compound like Butyl-Δ8-THC, if produced from legal hemp, considered a lawful hemp derivative or an illicit synthetic THC? A 2024 ruling by the U.S. Court of Appeals for the Fourth Circuit concerning THC-O, another hemp-derived compound, suggested that derivatives of hemp are not illegal synthetic THCs under federal law so long as they adhere to the 0.3% delta-9-THC limit. forensicresources.org This decision could influence the legal interpretation for other hemp-derived cannabinoids, including Butyl-Δ8-THC.

On a state level, the situation is fragmented. Several states have moved to specifically regulate or ban delta-8-THC and other related cannabinoids, regardless of their source. uconn.edu Therefore, the legality of Butyl-Δ8-THC for research can vary significantly from one state to another.

Internationally, the legal framework is also restrictive. Many countries and international bodies like the United Nations have enacted broad, "catch-all" legislation intended to cover all synthetic cannabinoids and THC analogs, which would almost certainly include Butyl-Δ8-THC. transformdrugs.org The World Anti-Doping Agency (WADA), for instance, explicitly prohibits all natural and synthetic cannabinoids. wada-ama.org For researchers, this means that obtaining and studying Butyl-Δ8-THC requires navigating a dense and often contradictory web of federal, state, and international laws, with the compound frequently falling under the same stringent Schedule I restrictions as delta-9-THC. nih.gov

Implications for Research Design, Sourcing, and Quality Control

The ambiguous legal status and nascent understanding of Butyl-Δ8-THC create significant practical challenges for scientific research, impacting study design, the sourcing of chemical standards, and the assurance of quality control.

Research Design: A primary obstacle in designing studies for Butyl-Δ8-THC is the scarcity of pharmacological and toxicological data. transformdrugs.org Without established scientific literature, researchers face difficulties in determining appropriate parameters for preclinical and clinical investigations. nih.gov Furthermore, the complex regulatory environment often delays or prevents research from proceeding. nih.gov

Sourcing: Acquiring high-purity Butyl-Δ8-THC for research purposes is a formidable challenge. Scientists must contend with a limited number of legitimate suppliers who can navigate the legal requirements to produce and distribute such compounds. For many years, researchers in the U.S. were restricted to a single government-approved source for cannabis for research, which did not offer the variety of compounds, like Butyl-Δ8-THC, that are emerging on the commercial market. news-medical.net While regulations are evolving to allow for more licensed producers, sourcing specific, non-mainstream cannabinoids remains a significant hurdle. nih.gov

Quality Control: Quality control is a paramount concern in the research of synthetically derived cannabinoids. labdepotinc.com The chemical conversion of CBD into compounds like delta-8-THC, and by extension Butyl-Δ8-THC, can involve harsh reagents and may result in a final product containing a mixture of unknown byproducts, residual solvents, and other impurities. nih.govmdpi.com These contaminants pose a significant risk of confounding research results, as any observed biological effects could be due to the impurities rather than the compound of interest. mdpi.com The lack of standardized testing protocols and certified reference materials for Butyl-Δ8-THC further complicates quality assurance, as different laboratories may produce inconsistent analytical results. news-medical.netlabdepotinc.com

Table 1: Key Implications for Research

Area of Implication Specific Challenges for Butyl-Δ8-tetrahydrocannabinol Research References
Regulatory Compliance Navigating conflicting federal and state laws; potential classification as a Schedule I substance. nih.govuconn.edunih.gov
Sourcing Limited availability of high-purity research-grade material; complex legal acquisition process. nih.govnews-medical.net
Quality Control High potential for impurities, byproducts, and residual solvents from synthesis; lack of certified reference materials and standardized testing protocols. labdepotinc.comnih.govmdpi.com
Study Design Scarcity of foundational pharmacological and toxicological data to inform experimental design. transformdrugs.orgnih.gov

Challenges in Analytical Distinctions for Research and Forensic Applications

The accurate identification and quantification of Butyl-Δ8-THC are fraught with analytical challenges, primarily due to its structural similarity to a growing family of other cannabinoids. These difficulties have profound implications for both research integrity and the forensic sciences.

The primary analytical challenge stems from the existence of numerous isomers and homologs. Butyl-Δ8-THC is an isomer of Butyl-delta-9-THC (Δ9-THC-C4) and a homolog of delta-8-THC. These molecules often share the same molecular weight and produce very similar fragmentation patterns in mass spectrometry (MS), making differentiation by MS alone nearly impossible. nih.govnews-medical.net

Consequently, robust chromatographic separation is essential for unambiguous identification. Techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are required to distinguish Butyl-Δ8-THC from its closely related counterparts. nih.govnih.gov Specialized methods have been developed that can separate various THC homologs, including tetrahydrocannabutol (THCB), demonstrating that such differentiation is possible with the right instrumentation and methodology. nih.gov

For forensic laboratories, these analytical hurdles are particularly critical. The inability to definitively distinguish a potentially legal, hemp-derived compound like Butyl-Δ8-THC from the more stringently controlled delta-9-THC could have significant legal consequences. news-medical.net The proliferation of novel cannabinoids necessitates that forensic and toxicology labs continuously validate and update their analytical methods to ensure accurate reporting and avoid potential misidentification that could lead to wrongful prosecution. nih.gov

Table 2: Analytical Methods and Challenges

Technique Application to Butyl-Δ8-THC Analysis Challenges & Considerations References
Gas Chromatography-Mass Spectrometry (GC-MS) Used for separation and identification of volatile compounds. Can separate THC homologs. Requires derivatization for cannabinoids. Isomers can have very close retention times, requiring high-resolution columns and careful method validation. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Preferred method for analyzing cannabinoids in biological matrices and complex products. Co-elution of isomers and homologs is a major risk. Requires optimized chromatographic conditions for baseline separation. Essential for distinguishing from Δ9-THC and other butyl homologs. nih.govokstate.edu
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, aiding in elemental composition determination. Cannot differentiate isomers without chromatographic separation. Useful for identifying unknown impurities and byproducts in synthetic samples. news-medical.net

Future Directions and Emerging Research Avenues

Unexplored Pharmacological Targets and Novel Mechanisms of Action

While Butyl-Δ8-THC is presumed to act primarily as a partial agonist at the canonical cannabinoid receptors, CB1 and CB2, similar to delta-8-THC, the full extent of its pharmacological activity remains largely uncharted. nih.gov Future research should aim to move beyond these primary targets to explore a wider range of potential molecular interactions.

Potential Unexplored Targets:

G-Protein Coupled Receptors (GPCRs): Investigation into the activity of Butyl-Δ8-THC at other GPCRs, such as GPR55, which has been implicated in cannabinoid signaling, is warranted.

Ion Channels: The influence of cannabinoids on various ion channels, including transient receptor potential (TRP) channels (e.g., TRPV1, TRPA1, TRPM8), is an area of growing interest. mdpi.com Determining if Butyl-Δ8-THC modulates these channels could reveal novel mechanisms for potential analgesic or anti-inflammatory effects.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs, particularly PPARγ, are nuclear receptors that have been shown to be modulated by certain cannabinoids, influencing metabolic and inflammatory pathways. nih.gov Systematic screening of Butyl-Δ8-THC against these receptors could uncover previously unknown regulatory roles.

Allosteric Modulation: Research could explore whether Butyl-Δ8-THC acts as an allosteric modulator at cannabinoid receptors or other targets. Negative allosteric modulation of the CB1 receptor has been observed with other cannabinoids like cannabidiol (B1668261) (CBD), suggesting a potential avenue for nuanced pharmacological effects without direct agonism. drugbank.com

Elucidating these potential interactions will be crucial in building a comprehensive pharmacological profile of Butyl-Δ8-THC and differentiating it from its pentyl homolog.

Development of Advanced Synthetic Strategies for Analogs and Derivatives

The synthesis of Butyl-Δ8-THC and its derivatives is foundational to enabling thorough pharmacological investigation. While methods for creating THC homologs exist, such as the synthesis from 5-butyl-1,3-dihydroxybenzene and (1S)-cis-verbenol, there is significant room for the development of more advanced and efficient synthetic strategies. nih.gov

Future synthetic research should focus on:

Stereoselective Synthesis: Developing highly stereoselective synthetic routes is critical to produce specific enantiomers of Butyl-Δ8-THC and its analogs. This will allow for a precise evaluation of the structure-activity relationships related to stereochemistry, as different stereoisomers can possess markedly different pharmacological activities.

Combinatorial Chemistry Approaches: Employing combinatorial chemistry to generate a library of Butyl-Δ8-THC analogs with diverse functional group modifications at various positions (e.g., the C9 position or on the aromatic ring) would accelerate the discovery of novel compounds with enhanced potency, selectivity, or unique pharmacological profiles. nih.gov

Flow Chemistry and Green Chemistry Principles: Implementing continuous flow synthesis and other green chemistry principles could lead to safer, more scalable, and environmentally friendly production of Butyl-Δ8-THC and its derivatives. These modern techniques can improve reaction control and reduce the use of hazardous reagents and solvents.

Biocatalysis: Exploring enzymatic or microbial transformations could offer novel pathways for the synthesis of complex cannabinoid structures, potentially leading to the creation of unique derivatives that are difficult to achieve through traditional organic synthesis.

These advanced strategies will not only improve the accessibility of Butyl-Δ8-THC for research but also pave the way for the creation of a new generation of cannabinoid-based chemical probes and therapeutic leads.

Refinement of Analytical Techniques for Complex Biological Matrices in Research

Accurate and sensitive detection of Butyl-Δ8-THC and its metabolites in biological samples is paramount for pharmacokinetic and pharmacodynamic studies. The inherent challenges in cannabinoid analytics, such as the presence of multiple isomers and the low concentrations in biological fluids, necessitate the refinement of current analytical methods. ojp.govresearchgate.net

Key areas for future development include:

Enhanced Chromatographic Separation: The primary analytical challenge is the effective separation of Butyl-Δ8-THC from other isomers, particularly Butyl-Δ9-THC, and their respective metabolites. nih.gov Future research should focus on developing novel stationary phases and optimizing mobile phase conditions in liquid chromatography (LC) and gas chromatography (GC) to achieve baseline resolution of these closely related compounds. ojp.gov A dual-column methodology has shown promise in enhancing the separation of THC isomers. ojp.gov

Improved Sample Preparation: The extraction of cannabinoids from complex matrices like blood, urine, and tissue requires robust sample preparation techniques to remove interfering substances and concentrate the analytes. researchgate.net Advancements in solid-phase extraction (SPE), supported liquid extraction (SLE), and microextraction techniques can lead to cleaner samples, higher recovery rates, and improved sensitivity. ojp.govnih.gov

High-Resolution Mass Spectrometry (HRMS): The application of HRMS, such as quadrupole time-of-flight (QToF) mass spectrometry, can provide detailed structural information and elemental composition, aiding in the unambiguous identification of Butyl-Δ8-THC, its metabolites, and any unknown byproducts in synthetic preparations or biological samples. waters.com

Validated Quantitative Assays: Developing and validating highly sensitive quantitative assays using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for preclinical research. nih.gov These assays must have low limits of quantification (LLOQ) to accurately measure the concentration of Butyl-Δ8-THC and its metabolites over time.

The table below summarizes current and emerging analytical techniques applicable to Butyl-Δ8-THC research.

TechniqueApplicationFuture Refinements
LC-MS/MS Quantification in blood, urine, oral fluidDevelopment of more selective stationary phases; improved sample clean-up protocols. nih.govnih.gov
GC-MS Confirmatory analysis, often requires derivatizationNew derivatization agents to improve volatility and ionization efficiency of polar metabolites. researchgate.net
HRMS (QToF) Structural elucidation of unknown metabolites and impuritiesIntegration with advanced data analysis software for automated compound identification. waters.com
SPE/SLE Sample extraction and clean-up from biological matricesMiniaturization and automation for high-throughput analysis. ojp.gov

These analytical advancements will provide the necessary tools to conduct rigorous preclinical studies and gain a deeper understanding of the disposition of Butyl-Δ8-THC in biological systems.

Strategic Directions for Comprehensive Preclinical Investigations of Structure-Activity Relationships

A systematic investigation into the structure-activity relationships (SAR) of Butyl-Δ8-THC is fundamental to understanding how its chemical structure translates into biological activity. The length and branching of the alkyl side chain on the phenolic ring are known to significantly influence cannabinoid receptor affinity and potency. scribd.com

A strategic preclinical research plan should encompass:

Side-Chain Homologs and Isomers: Synthesizing and evaluating a series of analogs with varying alkyl side-chain lengths (e.g., propyl, hexyl) and branching patterns will clarify the optimal chain configuration for CB1/CB2 receptor affinity and functional activity. This builds on findings that show modifications to this chain can dramatically alter potency. scribd.com

Receptor Binding and Functional Assays: A comprehensive panel of in vitro assays should be employed to determine the binding affinity (Ki) and functional efficacy (EC50 and Emax) of Butyl-Δ8-THC and its analogs at both CB1 and CB2 receptors. nih.gov This will establish whether these compounds act as full agonists, partial agonists, or antagonists.

In Vivo Pharmacological Profiling: Promising analogs identified in vitro should be advanced to in vivo animal models to assess their pharmacological effects. This could include evaluating their impact on nociception, inflammation, and central nervous system activity. Comparing the in vivo metabolism of butyl homologs to the well-understood pentyl homologs will also be crucial. nih.gov

Computational Modeling: Molecular docking and dynamic simulations can provide insights into the binding modes of Butyl-Δ8-THC and its analogs at cannabinoid receptors. These computational models can help rationalize observed SAR data and guide the design of new analogs with improved properties. nih.gov

The table below outlines a strategic approach to investigating the SAR of Butyl-Δ8-THC.

Research PhaseObjectiveKey Methodologies
Analog Synthesis Create a library of Butyl-Δ8-THC derivativesStereoselective synthesis, combinatorial chemistry.
In Vitro Screening Determine receptor affinity and functional activityRadioligand binding assays, cAMP assays, β-arrestin recruitment assays.
In Vivo Evaluation Assess pharmacological effects in animal modelsModels of pain, inflammation, and neurobehavioral effects; pharmacokinetic studies. nih.gov
Computational Analysis Predict binding interactions and guide analog designMolecular docking, molecular dynamics simulations. nih.gov

Through these strategic investigations, a clear picture of the SAR for the butyl class of delta-8-THC analogs will emerge, providing a solid foundation for any future therapeutic development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.